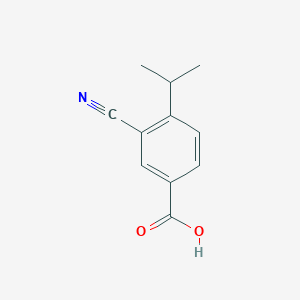

3-Cyano-4-isopropylbenzoic acid

Descripción

Structural Context within Substituted Benzoic Acid Derivatives

At its core, 3-Cyano-4-isopropylbenzoic acid is a derivative of benzoic acid. Benzoic acid is a simple aromatic carboxylic acid consisting of a benzene (B151609) ring attached to a carboxyl group (-COOH). numberanalytics.com The versatility of the benzene ring allows for the attachment of various functional groups at different positions, leading to a vast family of compounds known as substituted benzoic acids.

In the case of this compound, the benzene ring is modified at two specific positions. A cyano group (-C≡N) is attached at the third carbon atom (C3) relative to the carboxyl group, and an isopropyl group (-CH(CH₃)₂) is located at the fourth carbon atom (C4). This precise arrangement of substituents dictates the molecule's chemical and physical properties.

The systematic IUPAC name for this compound is 3-cyano-4-isopropoxybenzoic acid. sigmaaldrich.com Its structure is confirmed by various analytical techniques and is uniquely identified by its CAS Registry Number: 258273-31-3. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₃ nih.gov |

| Molecular Weight | 205.21 g/mol nih.gov |

| Physical Form | Solid sigmaaldrich.com |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 4 nih.gov |

| Rotatable Bond Count | 3 nih.gov |

Importance of Cyano and Isopropyl Functionalities in Complex Organic Molecules

The presence of both a cyano and an isopropyl group on the benzoic acid ring imparts a unique combination of electronic and steric properties to this compound, making it a subject of interest in medicinal chemistry and materials science. reachemchemicals.comashp.org

The cyano group (-C≡N) is a potent electron-withdrawing group. This property arises from the high electronegativity of the nitrogen atom and the triple bond, which pulls electron density away from the aromatic ring. In the context of drug design, the cyano group can influence a molecule's binding affinity to biological targets, metabolic stability, and bioavailability. researchgate.net It is also a versatile synthetic handle, capable of being converted into other functional groups.

Conversely, the isopropyl group (-CH(CH₃)₂) is an alkyl group and is considered electron-donating. omicsonline.org Its bulky nature also introduces significant steric hindrance. In drug development, alkyl groups like isopropyl can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes. omicsonline.org The steric bulk can also play a crucial role in determining the selectivity of a molecule for a specific receptor or enzyme by influencing how it fits into a binding pocket. ashp.org

The interplay of the electron-withdrawing cyano group and the electron-donating, sterically bulky isopropyl group creates a distinct electronic and spatial profile for this compound, which researchers can exploit for the development of new molecules with tailored properties.

Overview of Research Trajectories for Aromatic Carboxylic Acids with Diverse Substituents

Aromatic carboxylic acids, such as benzoic acid and its derivatives, are a cornerstone of organic chemistry and are vital in numerous applications. numberanalytics.com They serve as fundamental building blocks and intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and polymers. numberanalytics.comlongdom.org

The strategic placement of various substituents on the aromatic ring is a key methodology in modern chemical research. This approach allows for the fine-tuning of a molecule's properties to achieve a desired function. For instance, in medicinal chemistry, modifying the substituents on a lead compound can optimize its efficacy, selectivity, and pharmacokinetic profile.

Research in this area often focuses on several key trajectories:

Synthesis of Novel Derivatives: Chemists continuously explore new methods to synthesize substituted aromatic carboxylic acids with diverse and complex substitution patterns. google.com This includes developing more efficient and environmentally friendly synthetic routes. google.com

Structure-Activity Relationship (SAR) Studies: A significant area of research involves systematically altering the substituents on an aromatic carboxylic acid and evaluating how these changes affect its biological activity. This helps in understanding the key molecular features required for a specific therapeutic effect.

Development of New Materials: The unique properties of substituted aromatic carboxylic acids make them valuable components in the design of new materials, such as liquid crystals and functional polymers.

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H11NO2 |

|---|---|

Peso molecular |

189.21 g/mol |

Nombre IUPAC |

3-cyano-4-propan-2-ylbenzoic acid |

InChI |

InChI=1S/C11H11NO2/c1-7(2)10-4-3-8(11(13)14)5-9(10)6-12/h3-5,7H,1-2H3,(H,13,14) |

Clave InChI |

MYIRANOGEITDFA-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)O)C#N |

SMILES canónico |

CC(C)C1=C(C=C(C=C1)C(=O)O)C#N |

Origen del producto |

United States |

Synthetic Methodologies for 3 Cyano 4 Isopropylbenzoic Acid

Strategic Approaches to the Benzoic Acid Core Functionalization

The construction of the 3-Cyano-4-isopropylbenzoic acid molecule necessitates a carefully planned synthetic strategy. The electronic properties of the substituents play a crucial role in directing subsequent electrophilic or nucleophilic substitution reactions. The carboxylic acid group is a deactivating, meta-directing group, while the isopropyl group is an activating, ortho-, para-directing group. The cyano group is also deactivating and meta-directing. These directing effects must be leveraged to achieve the desired 1,3,4-substitution pattern.

A common strategy involves starting with a precursor that already contains one or more of the required functional groups or their precursors. For instance, a synthetic route could commence with 4-isopropylbenzoic acid, which already possesses the carboxyl and isopropyl groups in the correct para relationship. The subsequent challenge is the introduction of the cyano group at the position meta to the carboxyl group and ortho to the isopropyl group. Another approach could involve starting with a different substituted benzene (B151609) and introducing the functional groups in a different order, such as isopropylation of a cyanobenzoic acid precursor or cyanation of an isopropyl-substituted intermediate. The feasibility of each route depends on the reaction conditions, yields, and the commercial availability of starting materials.

Regioselective Installation of the Isopropyl Group on the Aromatic Ring

A key step in the synthesis is the regioselective placement of the isopropyl group at the C-4 position of the benzoic acid core.

Direct alkylation, typically through a Friedel-Crafts reaction, is a primary method for introducing alkyl groups onto an aromatic ring. youtube.comacs.org In this approach, an aromatic precursor is treated with an alkylating agent, such as isopropyl bromide or propylene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.comacs.orgyoutube.com The choice of starting material is crucial for achieving the desired regioselectivity. For example, the isopropylation of bromobenzene (B47551) can yield a mixture of isomers, which can then be separated and converted to the corresponding benzoic acids. rsc.org

However, Friedel-Crafts alkylation is known for certain limitations, including the possibility of polyalkylation and carbocation rearrangements, which can lead to a mixture of products. youtube.com The reaction of benzene with an alkylating agent can be susceptible to rearrangements if a stable carbocation is not formed initially. youtube.com

Table 1: Direct Alkylation Methods

| Aromatic Precursor | Alkylating Agent | Catalyst | Product(s) |

|---|---|---|---|

| Benzene | Isopropyl Bromide / Propylene | Lewis Acids (e.g., AlCl₃) | Isopropylbenzene, di- and tri-isopropylbenzenes |

| Toluene (B28343) | Propylene | Lewis Acids | Cymene isomers (o-, m-, p-) |

This table presents examples of direct alkylation on various aromatic precursors.

Reductive alkylation offers an alternative pathway for introducing an isopropyl group. This method typically involves the reaction of an aromatic amine with a ketone (in this case, acetone) in the presence of a reducing agent and a catalyst. taylorfrancis.com While highly effective for producing N-alkylated anilines, its direct application to a benzoic acid core for C-alkylation is less common. A more relevant approach would be the reductive alkylation of nitriles with aldehydes or ketones, which allows for the synthesis of secondary alkylamines. nih.gov This highlights the versatility of reductive alkylation in different synthetic contexts but underscores that its primary utility is not for direct C-C bond formation on the aromatic ring in this specific synthesis.

Side reactions can be a concern in reductive alkylation, including the reduction of the ketone to an alcohol or hydrogenation of the aromatic ring itself, depending on the catalyst and reaction conditions. taylorfrancis.com

Introduction of the Cyano Group

The final key functionalization is the introduction of the cyano (-C≡N) group at the C-3 position. The nitrile group is a valuable synthetic intermediate, as it can be converted into other functional groups like carboxylic acids or amines. numberanalytics.com

The Sandmeyer reaction is a classic and widely used method for introducing a cyano group onto an aromatic ring. wikipedia.orgmasterorganicchemistry.com This process involves a two-step sequence starting from an aromatic amine. byjus.com First, the primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com In the second step, the diazonium salt is treated with a copper(I) cyanide (CuCN) solution, which replaces the diazonium group with a cyano group. masterorganicchemistry.comdoubtnut.com

For the synthesis of this compound, this would require starting with 3-amino-4-isopropylbenzoic acid. The amino group would be diazotized and subsequently replaced by a cyano group using the Sandmeyer conditions. This method is advantageous for its reliability and the wide availability of precursor aromatic amines. google.com

Table 2: Sandmeyer Reaction for Cyanation

| Starting Material | Reagents | Intermediate | Product |

|---|---|---|---|

| Aromatic Amine (Ar-NH₂) | 1. NaNO₂, HCl (or other strong acid) 2. CuCN | Aryl Diazonium Salt (Ar-N₂⁺) | Aryl Nitrile (Ar-CN) masterorganicchemistry.combyjus.com |

This table outlines the general steps of the Sandmeyer reaction and its application to the target molecule.

An alternative strategy for introducing the cyano group involves the conversion of a formyl group (-CHO). This is particularly useful if a 3-formyl-4-isopropylbenzoic acid intermediate is more accessible. Aromatic aldehydes can be converted to nitriles through a one-pot reaction with hydroxylamine (B1172632) hydrochloride in a suitable solvent. rsc.org The reaction proceeds through the formation of an aldoxime intermediate, which is then dehydrated to yield the nitrile. rsc.org Various reagents can effect this dehydration. chemguide.co.uk

A patented method for a similar compound, 3-cyano-4-isopropoxybenzoic acid, details the preparation of a cyano group from a formyl group, highlighting the industrial applicability of this transformation. google.com This approach avoids the use of highly toxic cyanides required in the Sandmeyer reaction. rsc.orggoogle.com

Table 3: Nitrile Synthesis from Formyl Group

| Starting Material | Reagents | Key Intermediate | Product |

|---|---|---|---|

| Aromatic Aldehyde (Ar-CHO) | Hydroxylamine hydrochloride (NH₂OH·HCl), solvent (e.g., formic acid, NMP) | Aldoxime (Ar-CH=NOH) | Aryl Nitrile (Ar-CN) rsc.org |

This table illustrates the conversion of an aromatic aldehyde to a nitrile, a viable route for the synthesis of the target compound.

Transition Metal-Catalyzed C-H Cyanation Approaches on Aromatic Systems

The direct cyanation of an aromatic C−H bond represents a highly efficient and atom-economical strategy for synthesizing aryl nitriles. This approach avoids the need for pre-functionalized substrates, such as aryl halides or sulfonates, which are common in traditional cross-coupling reactions like the Sandmeyer or Rosenmund-von Braun reactions. For the synthesis of this compound, a plausible route involves the direct C-H cyanation of a 4-isopropylbenzoic acid ester.

Several transition metal systems are known to catalyze such transformations. Palladium, rhodium, and copper complexes have shown significant efficacy in directing the cyanation of C-H bonds. researchgate.net A hypothetical C-H cyanation of methyl 4-isopropylbenzoate would be directed to the C-H bond at the 3-position. This regioselectivity is governed by the electronic and steric nature of the existing substituents. The ester group is a meta-director, and the bulky isopropyl group at the 4-position sterically hinders the adjacent 3- and 5-positions, making the 3-position the most likely site for functionalization.

Rhodium-catalyzed C-H cyanation, often utilizing directing groups, has been developed using safer, user-friendly cyanation reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). researchgate.net Similarly, palladium catalysis can achieve direct C-H cyanation of heteroarenes using isonitrile as the cyanide source. researchgate.net These modern methods offer significant advantages over traditional protocols that require highly toxic cyanide salts.

Table 1: Examples of Transition Metal-Catalyzed Aromatic C-H Cyanation Conditions

| Catalyst System | Cyanide Source | Substrate Type | Key Advantages | Reference |

|---|---|---|---|---|

| Rhodium(III) complexes | NCTS | Aromatic compounds with directing groups | Use of a stable, less toxic cyano reagent. | researchgate.net |

| Palladium(II) complexes | tert-Butyl isocyanide | Heteroarenes (indoles, pyrroles) | Unique strategy for preparing heteroaryl nitriles. | researchgate.net |

| Copper(I) iodide | DMF/Ammonia (B1221849) | Electron-rich arenes | Avoids traditional, highly toxic cyanide salts. | researchgate.net |

Carboxylic Acid Group Formation and Derivatization

One of the most common methods for synthesizing benzoic acids is the oxidation of an alkyl or alcohol group at the benzylic position. In the context of this compound, a hypothetical precursor such as 3-cyano-4-isopropylbenzyl alcohol could be oxidized to the desired product.

The oxidation of benzyl (B1604629) alcohols to carboxylic acids can be achieved using a variety of oxidizing agents. While strong, stoichiometric oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid are effective, they generate significant amounts of inorganic waste. Modern catalytic methods are preferred from a green chemistry perspective. For instance, the oxidation of 4-isopropylbenzyl alcohol has been investigated using catalysts like TiO₂-supported nano-gold. chemicalbook.com Catalytic systems employing peroxymonosulfate (B1194676) (PMS) activated by carbon nanotubes have also been shown to selectively oxidize benzyl alcohol to benzaldehyde, which can be further oxidized to the carboxylic acid. gdut.edu.cn The challenge in this approach lies in the potential for over-oxidation or side-reactions involving the isopropyl group or the nitrile, although nitriles are generally stable to many oxidizing conditions.

The direct oxidation of p-cymene (B1678584) (4-isopropyltoluene) has been extensively studied and highlights the challenge of selectivity. Vapor-phase oxidation over a V₂O₅ catalyst can yield a mixture of p-toluic acid and terephthalic acid, indicating that both the methyl and isopropyl groups are susceptible to oxidation. google.comdatapdf.com This underscores the importance of choosing a precursor where the desired oxidation state at the C1 position is already established or can be achieved selectively.

Table 2: Conditions for Oxidation of Benzylic Precursors

| Precursor | Oxidant/Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|

| p-Cymene | Air, V₂O₅ catalyst (gas phase) | p-Toluic acid, Terephthalic acid | Demonstrates oxidation of both alkyl groups. | google.comdatapdf.com |

| Benzyl alcohol | Peroxymonosulfate (PMS), Carbon Nanotubes | Benzaldehyde / Benzoic acid | Milder, catalytic conditions. | gdut.edu.cn |

| 4-Isopropylbenzyl alcohol | TiO₂-supported Au catalyst | 4-Isopropylbenzaldehyde | Heterogeneous catalysis for selective oxidation. | chemicalbook.com |

A reliable and high-yielding method to obtain the final carboxylic acid is through the hydrolysis of a corresponding ester or nitrile precursor. The hydrolysis of an ester, such as methyl 3-cyano-4-isopropylbenzoate, is a common final step in a multi-step synthesis.

This transformation is typically carried out under basic conditions using an alkali metal hydroxide (B78521) like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent mixture, such as water/methanol or water/tetrahydrofuran (B95107) (THF). The reaction proceeds via saponification of the ester to form the carboxylate salt, which is then protonated in an acidic workup to yield the free carboxylic acid. A patented method for the closely related 3-cyano-4-isopropoxybenzoic acid details the hydrolysis of the corresponding phenyl ester using sodium hydroxide in THF at 60°C, followed by acidification with hydrochloric acid to precipitate the product. google.com This method is generally robust and high-yielding.

While the hydrolysis of a nitrile group can also produce a carboxylic acid, this would not be a viable route if the target molecule must retain a cyano group. Therefore, for the synthesis of this compound, only the hydrolysis of an ester precursor is applicable.

Table 3: Representative Conditions for Ester Hydrolysis

| Precursor | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3-Cyano-4-isopropoxyphenyl benzoate | Sodium hydroxide | Tetrahydrofuran (THF) / Water | 60 °C, 0.5 hours | 3-Cyano-4-isopropoxybenzoic acid | google.com |

Comparative Analysis of Synthetic Pathways and Green Chemistry Principles in the Context of this compound Production

Evaluating synthetic routes using green chemistry principles is essential for developing sustainable chemical manufacturing processes. Key metrics include atom economy, reaction mass efficiency (RME), process mass intensity (PMI), and the environmental impact of reagents and solvents. acs.orgmdpi.comwiley-vch.de

A comparison of the potential pathways to this compound highlights a trade-off between synthetic novelty and practicality.

Pathway 1: C-H Cyanation of a 4-isopropylbenzoate ester followed by hydrolysis. This is theoretically the most "green" route in terms of atom economy. Direct C-H functionalization minimizes the number of steps and avoids the use of protecting groups or functional group interconversions. The use of modern, less-toxic cyanation reagents like NCTS or catalytic systems that generate the cyanide source in situ from benign precursors (e.g., DMF/ammonia) would significantly lower the environmental and safety hazards compared to traditional methods using KCN or Zn(CN)₂. researchgate.netresearchgate.net The main challenges are catalyst cost (e.g., rhodium, palladium) and achieving perfect regioselectivity.

Table 4: Green Chemistry Comparison of Potential Synthetic Pathways

| Metric | Pathway 1 (C-H Cyanation) | Pathway 2 (Oxidation) | Pathway 3 (Multi-step/Hydrolysis) |

|---|---|---|---|

| Atom Economy | High (C-H activation is additive) | Moderate to Low (Depends on oxidant) | Low (Multiple steps generate byproducts) |

| Reagent Safety | Can use safer, modern CN sources. Requires transition metal catalyst. | Can use green oxidants (O₂, H₂O₂). Avoids traditional toxic oxidants. | Can avoid highly toxic CN sources but may involve multiple reagents over several steps. |

| Energy Consumption | Potentially lower (some catalytic reactions are mild). | Variable; catalytic oxidations can be milder than high-temperature classical methods. | Potentially high due to multiple heating/cooling cycles over several steps. |

| Process Mass Intensity (PMI) | Potentially low due to fewer steps. | Moderate. | Likely high due to the cumulative mass of all materials used. |

Chemical Reactivity and Advanced Transformations of 3 Cyano 4 Isopropylbenzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional handle for a variety of transformations, including the formation of highly reactive intermediates like acyl chlorides, as well as esters and anhydrides.

The conversion of 3-cyano-4-isopropylbenzoic acid to its corresponding acyl chloride, 3-cyano-4-isopropylbenzoyl chloride, is a key step that dramatically increases its reactivity towards nucleophiles. This transformation is typically achieved by treating the carboxylic acid with a standard chlorinating agent. Common reagents for this purpose are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).

The reaction with thionyl chloride, for example, proceeds by converting the carboxylic acid into a highly reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, sulfur dioxide, and hydrogen chloride as byproducts. The formation of gaseous byproducts helps to drive the reaction to completion. Given that 4-cyanobenzoyl chloride is readily synthesized from 4-cyanobenzoic acid, a similar protocol is applicable here. nih.gov The resulting 3-cyano-4-isopropylbenzoyl chloride is a valuable intermediate for synthesizing amides and esters under milder conditions than the parent carboxylic acid.

Table 1: Common Reagents for Acyl Chloride Synthesis

| Reagent | Formula | Typical Conditions | Byproducts |

| Thionyl Chloride | SOCl₂ | Neat or in an inert solvent (e.g., DCM, Toluene), often with catalytic DMF, reflux | SO₂(g), HCl(g) |

| Oxalyl Chloride | (COCl)₂ | Inert solvent (e.g., DCM, Benzene) at low to room temperature, with catalytic DMF | CO(g), CO₂(g), HCl(g) |

| Phosphorus Pentachloride | PCl₅ | Neat or in an inert solvent, heating may be required | POCl₃, HCl(g) |

Anhydride Formation: Symmetric anhydrides can be prepared from this compound by dehydration, typically by heating with a strong dehydrating agent such as acetic anhydride. Alternatively, reacting the corresponding acyl chloride with a molar equivalent of the sodium salt of the carboxylic acid (sodium 3-cyano-4-isopropylbenzoate) provides a controlled route to the symmetric anhydride, (3-cyano-4-isopropylbenzoyl)₂O.

Ester Synthesis: Esters of this compound can be synthesized through several methods. The most direct is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol under acidic catalysis (commonly H₂SO₄ or HCl). numberanalytics.com The reaction is an equilibrium process, and the use of excess alcohol or removal of water helps to drive it towards the ester product. This method is suitable for producing simple alkyl esters like methyl or ethyl 3-cyano-4-isopropylbenzoate. For more sensitive alcohols or when milder conditions are required, the reaction can be performed using the pre-formed acyl chloride, which reacts readily with alcohols, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct.

The removal of the carboxyl group from the aromatic ring is a challenging transformation. Aromatic carboxylic acids are generally stable and require specific conditions for decarboxylation. wikipedia.org For benzoic acid derivatives, the reaction is influenced by the electronic nature of other substituents on the ring. The presence of the electron-withdrawing cyano group at the meta-position relative to the carboxyl group does not facilitate the common mechanisms that rely on the stabilization of an intermediate carbanion at the ortho or para position.

However, catalytic methods have been developed for the decarboxylation of aromatic acids. Transition metal catalysts, particularly those based on copper, palladium, or silver, can facilitate the reaction. nih.govnih.govnih.gov One proposed mechanism involves the formation of a metal carboxylate salt, which then undergoes decarboxylation to form an aryl-metal intermediate. This intermediate is subsequently protonated by a source in the reaction mixture to yield the decarboxylated product, 2-isopropoxybenzonitrile. For example, decarboxylation of electron-poor substrates like 4-cyanobenzoate (B1228447) has been achieved using copper catalysis, suggesting a viable pathway for related structures. nih.gov Enzymatic methods using specific decarboxylases have also shown promise for catalyzing such reactions on unreactive aromatic molecules under mild conditions. acs.org

Transformations Involving the Nitrile Group

The cyano group (C≡N) is a versatile functional group that can undergo reduction to amines or aldehydes and participate in various addition reactions. libretexts.org

Reduction to Primary Amines: The nitrile group can be fully reduced to a primary amine (-CH₂NH₂). This is a valuable transformation for introducing a flexible aminomethyl linker. Common and effective methods include:

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent readily converts aromatic nitriles to primary amines. chemistrysteps.comncert.nic.in The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the reaction and liberate the free amine. chemistrysteps.comresearchgate.net

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. ncert.nic.inwikipedia.org Raney Nickel is a common choice, though palladium or platinum catalysts can also be used. google.comnih.gov This industrial-scale method is often considered "greener" than using metal hydrides.

Table 2: Reagents for Reduction of Aromatic Nitriles to Primary Amines

| Reagent/Method | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄, THF or Et₂O, reflux2. H₂O/NaOH workup | 3-(aminomethyl)-4-isopropylbenzoic acid |

| Catalytic Hydrogenation | H₂ (high pressure), Raney Ni or Pd/C, solvent (e.g., EtOH, MeOH) | 3-(aminomethyl)-4-isopropylbenzoic acid |

| Diisopropylaminoborane | BH₂N(iPr)₂ with catalytic LiBH₄, THF | 3-(aminomethyl)-4-isopropylbenzoic acid nih.gov |

Reduction to Aldehydes: The partial reduction of the nitrile to an aldehyde (-CHO) is a more delicate transformation that can be achieved using specific reagents that prevent over-reduction to the amine.

Diisobutylaluminum Hydride (DIBAL-H): This is a preferred reagent for the partial reduction of nitriles. chemistrysteps.comwikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com By using one equivalent of DIBAL-H at low temperatures (e.g., -78 °C), the reaction can be stopped at the imine stage. Subsequent aqueous workup hydrolyzes the intermediate imine to yield the aldehyde, 3-formyl-4-isopropylbenzoic acid. chemistrysteps.comncert.nic.in

Stephen Aldehyde Synthesis: This classic method involves the reduction of the nitrile with tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). ncert.nic.inwikipedia.orgchemistry-reaction.comunacademy.com This forms an aldimine-tin chloride complex, which precipitates and can be hydrolyzed with water to give the aldehyde. This method is generally more effective for aromatic nitriles than aliphatic ones. wikipedia.org

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds, can add to the nitrile triple bond. libretexts.orgorganicchemistrytutor.commasterorganicchemistry.com The reaction with a Grignard reagent, for example, forms an intermediate imine anion. This intermediate is stable to further attack by the Grignard reagent. organicchemistrytutor.comyoutube.com Upon acidic aqueous workup, the imine is hydrolyzed to a ketone. For instance, reacting this compound with methylmagnesium bromide, followed by hydrolysis, would yield 3-acetyl-4-isopropylbenzoic acid.

Cycloaddition Reactions: The nitrile group can act as a dipolarophile or be converted into a 1,3-dipole for cycloaddition reactions, providing a powerful route to five-membered heterocycles.

[3+2] Cycloaddition with Azides: Nitriles can react with organic or inorganic azides (e.g., sodium azide) to form tetrazoles. This reaction, often catalyzed by zinc or copper salts, is a key example of a [3+2] cycloaddition, also known as a Huisgen cycloaddition. rsc.orgresearchgate.net This would convert the nitrile group of this compound into a tetrazolyl ring.

[3+2] Cycloaddition with Nitrile Oxides: Nitrile oxides, which can be generated in situ, react with nitriles (acting as the dipolarophile) in a [3+2] cycloaddition to form oxadiazoles. nih.govuchicago.eduyoutube.com This provides a synthetic route to introduce another heterocyclic system into the molecule.

Hydrolysis to Amide and Further Conversion to Carboxylic Acid

The cyano (nitrile) group of this compound is susceptible to hydrolysis under both acidic and basic conditions, proceeding in a stepwise manner. chemguide.co.uk The initial product of hydrolysis is the corresponding amide, 3-carbamoyl-4-isopropylbenzoic acid. Upon further reaction, the amide is converted to a dicarboxylic acid, 4-isopropyl-1,3-benzenedicarboxylic acid. chemguide.co.ukmasterorganicchemistry.com

The hydrolysis reaction can be catalyzed by either an acid or a base. numberanalytics.comnumberanalytics.com

Acid-Catalyzed Hydrolysis : In the presence of a strong acid like hydrochloric acid and heat, the nitrile is protonated, which increases the electrophilicity of the nitrile carbon. pressbooks.publumenlearning.com A water molecule then acts as a nucleophile, attacking this carbon. After a series of proton transfers, the amide intermediate is formed. pressbooks.pub Prolonged reaction time or harsher conditions will lead to the subsequent hydrolysis of the amide to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukmasterorganicchemistry.com

Base-Catalyzed Hydrolysis : With a base such as sodium hydroxide (B78521), the hydroxide ion directly attacks the nitrile carbon. numberanalytics.comcore.ac.uk This process typically yields the salt of the carboxylic acid (a carboxylate) and ammonia (B1221849) gas. chemguide.co.uk The free carboxylic acid can be obtained by subsequent acidification of the solution. chemguide.co.uk

Controlling the reaction conditions is crucial for selective synthesis. It is possible to favor the formation of the amide over the dicarboxylic acid, particularly in base-catalyzed hydration, where the second hydrolysis step can be significantly slower. core.ac.uk

Table 1: Products of Nitrile Hydrolysis

| Starting Material | Intermediate Product | Final Product |

|---|---|---|

| This compound | 3-Carbamoyl-4-isopropylbenzoic acid | 4-Isopropyl-1,3-benzenedicarboxylic acid |

| Structure | | |

Reactivity of the Isopropyl Substituent

The isopropyl group offers another site for chemical modification, primarily through reactions at the benzylic position.

Oxidation: The isopropyl group is susceptible to oxidation at the benzylic carbon—the carbon atom directly attached to the benzene (B151609) ring. For oxidation of an alkyl side chain on a benzene ring to occur, the presence of at least one hydrogen atom at the benzylic position is essential. youtube.com Since the isopropyl group in this compound has a benzylic hydrogen, it can be oxidized. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the isopropyl group completely to a carboxylic acid. youtube.comyoutube.com This transformation would convert this compound into 3-cyano-1,4-benzenedicarboxylic acid. The industrial oxidation of toluene (B28343) to benzoic acid serves as a large-scale example of this type of reaction. libretexts.org

Halogenation: Halogenation can also occur at the benzylic position under specific conditions, typically involving free-radical substitution. This is distinct from the electrophilic halogenation of the aromatic ring. ncert.nic.in Reactions like benzylic bromination, often using N-bromosuccinimide (NBS) with a radical initiator, could potentially replace the benzylic hydrogen of the isopropyl group with a halogen atom.

Rearrangement reactions involving the isopropyl group itself are not common for the pre-formed this compound molecule. However, such rearrangements are highly relevant during its synthesis, particularly in reactions like Friedel-Crafts alkylation. youtube.com If benzene were to be alkylated with 1-chloropropane (B146392) in the presence of a Lewis acid like AlCl₃, the initially formed primary carbocation (CH₃CH₂CH₂⁺) would rapidly rearrange via a 1,2-hydride shift to the more stable secondary carbocation ((CH₃)₂CH⁺). youtube.com This rearranged carbocation would then act as the electrophile, leading to the formation of an isopropyl-substituted benzene derivative rather than a propyl-substituted one. This principle highlights the importance of carbocation stability in determining the structure of alkylated aromatic products. masterorganicchemistry.commsu.edu

Aromatic Ring Modification and Ortho-Metalation Strategies

The existing substituents on the benzene ring direct the position of further electrophilic substitution. However, a more precise method for functionalizing the ring is through directed ortho-metalation (DoM). The carboxylic acid group (after deprotonation to a carboxylate) is a powerful directing group for this transformation. semanticscholar.orgrsc.org

By treating the unprotected benzoic acid with a strong base, such as s-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), deprotonation occurs exclusively at the position ortho to the carboxylate group. organic-chemistry.orgacs.org In the case of this compound, the positions ortho to the carboxylic acid group are C2 and C6. The resulting lithiated species is a potent nucleophile that can react with a variety of electrophiles, allowing for the regioselective introduction of new substituents at the C2 or C6 position. This strategy provides a route to contiguously substituted benzoic acid derivatives that are often difficult to synthesize via traditional electrophilic substitution methods. rsc.orgbohrium.com

Mechanisms of Key Chemical Transformations and Reaction Kinetics

Mechanism of Nitrile Hydrolysis:

Acid-Catalyzed: The mechanism begins with the protonation of the nitrile nitrogen, making the nitrile carbon more electrophilic. pressbooks.pub Water attacks this carbon, and after proton transfer, a protonated amide is formed. This intermediate then undergoes further acid-catalyzed hydrolysis, similar to the hydrolysis of any amide, to yield the carboxylic acid and an ammonium ion. masterorganicchemistry.compressbooks.pub

Base-Catalyzed: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an amide. core.ac.uk Kinetic studies on the base-catalyzed hydration of nitriles have shown that the conversion of the nitrile to the amide can be faster than the subsequent hydrolysis of the amide to the carboxylic acid, allowing for the selective synthesis of the amide under controlled conditions. core.ac.uk

Mechanism of Benzylic Oxidation: The mechanism for the oxidation of alkylbenzenes with strong oxidizing agents like KMnO₄ is complex. However, it is understood to proceed via a free-radical pathway. The initial step involves the abstraction of a hydrogen atom from the benzylic position, forming a resonance-stabilized benzylic radical. youtube.com This radical then undergoes further oxidation steps to ultimately form the carboxylic acid.

Mechanism of Ortho-Metalation: The directed ortho-metalation of benzoic acids involves the formation of a lithium carboxylate in situ. The strong base (e.g., s-BuLi) then coordinates with the carboxylate group, which directs the deprotonation to the adjacent ortho position. organic-chemistry.orgacs.org This forms a dilithiated species, which can then react with an electrophile.

Table 2: Summary of Key Transformations and Mechanisms

| Transformation | Reagents/Conditions | Key Intermediate | Mechanism Type |

|---|---|---|---|

| Nitrile to Amide | H₃O⁺ (controlled) or OH⁻/H₂O₂ | Protonated nitrile or amide anion | Nucleophilic Addition |

| Amide to Carboxylic Acid | H₃O⁺ (heat) or OH⁻ (heat), then H⁺ | Protonated amide | Nucleophilic Acyl Substitution |

| Isopropyl Oxidation | KMnO₄ or H₂CrO₄ | Benzylic radical | Free-Radical Oxidation |

| Ortho-Functionalization | 1. s-BuLi/TMEDA 2. Electrophile | Ortho-lithiated dianion | Directed Ortho-Metalation |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules like 3-Cyano-4-isopropylbenzoic acid, offering detailed insights into the chemical environment of each nucleus.

¹H and ¹³C NMR spectroscopy are fundamental in mapping the carbon-hydrogen framework of the molecule. While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on the analysis of structurally similar compounds, such as 3-cyanobenzoic acid nist.govchemicalbook.com and 4-isopropylbenzoic acid. nih.govnp-mrd.orgchemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the isopropyl methine proton, the isopropyl methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons would appear as complex multiplets in the downfield region (typically δ 7.5-8.5 ppm) due to spin-spin coupling. The isopropyl methine proton would be a septet, further downfield than a typical isopropyl group due to the deshielding effect of the adjacent oxygen atom, while the twelve equivalent methyl protons would present as a doublet. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (δ 10-13 ppm).

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will have the largest chemical shift (δ 165-185 ppm). The aromatic carbons will resonate in the δ 110-160 ppm region, with their specific shifts influenced by the electron-withdrawing cyano and carboxylic acid groups and the electron-donating isopropyl group. The cyano carbon has a characteristic shift in the δ 115-125 ppm range. The carbons of the isopropyl group will appear in the upfield region of the spectrum.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, while less common, can be used to characterize the electronic environment of the nitrile group. The chemical shift of the ¹⁵N nucleus in the cyano group would provide valuable information about the electron density at the nitrogen atom, further confirming the electronic effects of the substituents on the aromatic ring.

Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Carboxyl H | 10.0 - 13.0 | broad singlet | Position is concentration and solvent dependent. |

| Aromatic H | 7.5 - 8.5 | multiplets | Three distinct signals expected for the aromatic protons. |

| Isopropyl CH | 3.0 - 4.0 | septet | Coupled to the six methyl protons. |

| Isopropyl CH₃ | 1.2 - 1.5 | doublet | Coupled to the methine proton. |

| Carboxyl C | 165 - 185 | - | Quaternary carbon. |

| Aromatic C | 110 - 160 | - | Signals for all six aromatic carbons, including quaternary ones. |

| Cyano C | 115 - 125 | - | Quaternary carbon. |

| Isopropyl CH | 60 - 75 | - | - |

| Isopropyl CH₃ | 20 - 25 | - | - |

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex NMR signals and elucidating the complete molecular structure. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show correlations between the coupled aromatic protons, helping to assign their specific positions on the ring. It would also clearly show the coupling between the isopropyl methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon and proton atoms. columbia.edu This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. sdsu.edu For instance, it would link the isopropyl methine proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show through-space correlations between protons that are close to each other, which helps in determining the spatial arrangement and conformation of the molecule. For this compound, NOESY could reveal correlations between the isopropyl protons and the adjacent aromatic proton, providing conformational details. researchgate.net

High-Resolution Mass Spectrometry (HRMS) Techniques

HRMS is a powerful tool for determining the elemental composition and elucidating the structure of unknown compounds through fragmentation analysis. uni-halle.de

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula. For the related compound 3-cyano-4-isopropoxybenzoic acid, the exact mass is reported as 205.07389321 Da, which corresponds to the molecular formula C₁₁H₁₁NO₃. nih.gov

HRMS Data for the related compound 3-cyano-4-isopropoxybenzoic acid

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₃ | nih.gov |

| Exact Mass | 205.07389321 Da | nih.gov |

| Molecular Weight | 205.21 g/mol | nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions corresponding to the key functional groups. A broad O-H stretching band from the carboxylic acid dimer is expected in the 2500-3300 cm⁻¹ region. A sharp and strong C≡N stretching vibration should appear around 2230-2240 cm⁻¹. rasayanjournal.co.in The C=O stretch of the carboxylic acid will be a very strong band around 1700 cm⁻¹. The spectrum will also show characteristic C-H stretching vibrations for the aromatic ring and the isopropyl group, as well as various C=C stretching and bending vibrations for the aromatic ring in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: The Raman spectrum would complement the IR data. The C≡N stretch is also typically strong in the Raman spectrum. rasayanjournal.co.in The aromatic ring vibrations often give rise to strong and sharp bands, which are useful for confirming the substitution pattern.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Cyano | C≡N stretch | 2230 - 2240 | Strong, Sharp |

| Carboxylic Acid | C=O stretch | ~1700 | Very Strong |

| Aromatic Ring | C=C stretch | 1400 - 1600 | Medium to Strong |

| Carboxylic Acid | C-O stretch | 1250 - 1350 | Strong |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable insights into the molecular geometry, crystal packing, and intermolecular interactions of this compound.

Crystal Packing and Intermolecular Hydrogen Bonding Networks

Currently, there is no published crystal structure for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic repositories.

Were the crystal structure to be determined, analysis would focus on the formation of hydrogen-bonded dimers, a common motif for carboxylic acids. The carboxylic acid groups (-COOH) are expected to form strong O-H···O hydrogen bonds, leading to the creation of centrosymmetric dimers. The dimensions of this hydrogen-bonding interaction, including bond lengths and angles, would be of primary interest.

Hypothetical Crystallographic Data Table:

Since no experimental data is available, the following table is a hypothetical representation of the kind of crystallographic information that would be obtained and presented.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| R-factor (%) | Value |

| Hydrogen Bond (D-H···A) | O-H···O |

| D···A distance (Å) | Value |

| D-H···A angle (°) | Value |

This table is for illustrative purposes only, pending experimental determination.

Conformational Preferences in the Crystalline State

The solid-state conformation of this compound would be revealed by X-ray crystallography. Key conformational features to be determined would include the dihedral angle between the carboxylic acid group and the benzene (B151609) ring, which would indicate the degree of planarity or torsion.

The orientation of the isopropyl group relative to the plane of the benzene ring would also be a significant conformational parameter. Steric hindrance between the isopropyl group and the adjacent cyano group could influence this orientation, potentially leading to a non-planar arrangement to minimize steric strain. Analysis of the bond lengths and angles within the molecule would also provide evidence of any strain or unusual electronic effects resulting from the substitution pattern.

Chiroptical Spectroscopy (VCD, ECD) for Chiral Analogs and Stereochemical Assignment (if applicable)

This compound itself is an achiral molecule and therefore does not exhibit chiroptical properties such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD).

However, if a chiral center were introduced into the molecule, for instance by modification of the isopropyl group or by the introduction of a chiral substituent, the resulting chiral analogs would be suitable for analysis by chiroptical spectroscopy. VCD and ECD are powerful techniques for determining the absolute configuration of chiral molecules in solution.

The process would involve the measurement of the experimental VCD and ECD spectra of the chiral analog. Concurrently, computational methods, such as Density Functional Theory (DFT), would be used to predict the theoretical spectra for each possible enantiomer. A comparison of the experimental spectrum with the calculated spectra would allow for the unambiguous assignment of the absolute stereochemistry of the chiral analog.

To date, no studies on the synthesis or chiroptical properties of chiral analogs of this compound have been reported in the scientific literature. Therefore, no experimental or theoretical VCD or ECD data is available.

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations (Density Functional Theory and Ab Initio Methods)

Electronic structure calculations are fundamental to modern computational chemistry, providing insights into the electron distribution within a molecule, which governs its geometry, energy, and reactivity. Methodologies such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly employed for this purpose. DFT, in particular, is widely used due to its balance of accuracy and computational cost. For instance, studies on related molecules like 4-cyanobenzoic acid have successfully used DFT methods (B3LYP functional) with various basis sets (e.g., 6-31G*, 6-311++G**) to analyze their vibrational spectra and electronic properties. researchgate.netrasayanjournal.co.in

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This is achieved through a process called geometry optimization. Using a chosen theoretical level (e.g., DFT with the B3LYP functional and a 6-311+G(d,p) basis set), the calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. researchgate.net This process yields the lowest energy conformation of the molecule.

For 3-Cyano-4-isopropylbenzoic acid, this calculation would define the precise bond lengths, bond angles, and dihedral angles. Key parameters, such as the planarity of the benzene (B151609) ring, the orientation of the carboxylic acid and isopropyl groups, and the linear geometry of the cyano group, would be determined. The resulting total electronic energy is a crucial piece of data, serving as a baseline for calculating other properties like reaction energies and activation barriers.

Table 1: Illustrative Predicted Geometrical Parameters for this compound (Note: This table is a representative example of typical results from DFT calculations and is not based on published data for this specific molecule.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C(ring)-COOH | 1.49 Å |

| Bond Length | C(ring)-CN | 1.45 Å |

| Bond Length | C≡N | 1.16 Å |

| Bond Length | C=O | 1.21 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Angle | COOH-C-C(ring) | 120.5° |

| Bond Angle | C(ring)-C-H (isopropyl) | 109.8° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more reactive and easily polarizable.

From the HOMO and LUMO energies, several global reactivity indices can be calculated:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2. Measures resistance to change in electron distribution.

Chemical Softness (S): S = 1 / η.

Electronegativity (χ): χ = (I + A) / 2.

Electrophilicity Index (ω): ω = χ² / (2η). Measures the propensity of a species to accept electrons.

These calculations would reveal the most likely sites for nucleophilic and electrophilic attack on this compound. The electron-withdrawing nature of the cyano and carboxylic acid groups would likely result in a lower energy LUMO, making the aromatic ring susceptible to nucleophilic attack.

Table 2: Illustrative FMO Energies and Reactivity Indices for this compound (Note: This table is a representative example of typical results and is not based on published data for this specific molecule.)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.25 |

| ELUMO | -2.15 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

| Ionization Potential (I) | 7.25 |

| Electron Affinity (A) | 2.15 |

| Chemical Hardness (η) | 2.55 |

| Electronegativity (χ) | 4.70 |

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental data.

IR Frequencies: After geometry optimization, a frequency calculation can be performed. This predicts the vibrational frequencies corresponding to the stretching, bending, and torsional motions of the atoms. These calculated frequencies, when properly scaled to account for systematic errors in the theoretical methods, can be compared with experimental FT-IR spectra to assign specific absorption bands to functional groups. rasayanjournal.co.inresearchgate.net For this compound, key predicted vibrations would include the O-H stretch of the carboxylic acid, the C=O stretch, the C≡N stretch of the nitrile group, and various C-H and ring stretching modes.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These theoretical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and can be correlated with experimental spectra to aid in structure elucidation.

UV-Vis Maxima: Time-Dependent DFT (TD-DFT) is employed to simulate electronic transitions. researchgate.net This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. This analysis can help understand the electronic structure and the nature of the orbitals involved in the absorption of light.

Reaction Mechanism Investigations via Transition State Modeling

Theoretical chemistry is a powerful tool for mapping out the pathways of chemical reactions. By modeling the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, therefore, the reaction rate.

For this compound, this could be applied to study its synthesis, such as the introduction of the cyano group onto the benzoic acid backbone, or its reactions, like esterification. For example, a patented synthesis of the related 3-cyano-4-isopropoxybenzoic acid involves the conversion of a formyl group to a cyano group. google.com A computational study could model the step-by-step mechanism of this conversion, calculating the energy of each intermediate and transition state to determine the most favorable pathway and identify potential bottlenecks.

Solvent Effects and Conformational Analysis through Molecular Dynamics Simulations

While electronic structure calculations are often performed on isolated molecules in the gas phase, reactions and biological processes typically occur in solution. Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, explicitly accounting for the dynamic interactions with solvent molecules. nih.gov

MD simulations can be used to:

Analyze Conformational Flexibility: For a molecule with rotatable bonds like this compound (e.g., rotation of the isopropyl and carboxylic acid groups), MD simulations can explore the different accessible conformations in a given solvent and determine their relative populations.

Study Solvation: MD can model how solvent molecules (e.g., water, ethanol, DMSO) arrange around the solute. mdpi.com It can reveal specific interactions, such as hydrogen bonding between the carboxylic acid group and water molecules, which can significantly impact the molecule's properties and reactivity.

Investigate Dimerization: Benzoic acids are known to form hydrogen-bonded dimers. MD simulations could be used to study the stability and dynamics of such dimers of this compound in various solvents, providing insight into its aggregation behavior.

These simulations provide a dynamic picture that complements the static view from electronic structure calculations, offering a more complete understanding of the molecule's behavior in a realistic environment. rasayanjournal.co.in

Applications As an Organic Synthesis Intermediate

Role in the Synthesis of Complex Aromatic Compounds

The structure of 3-cyano-4-isopropylbenzoic acid allows it to be a foundational unit for creating more elaborate aromatic compounds. The functional groups on the phenyl ring can be selectively modified or used as directing groups for further substitutions. google.com For instance, the carboxylic acid and cyano groups can undergo a range of reactions, including reduction, oxidation, and substitution, to introduce new functionalities.

General processes for producing cyanobenzoic acid derivatives often involve multi-step syntheses where substituents on the ring are interconverted. google.com For example, a nitro group can be reduced to an amine, which is then converted to a cyano group via a Sandmeyer reaction. google.com Similarly, the carboxylic acid group can be transformed into esters or amides. The presence of the isopropyl ether and the cyano group influences the regioselectivity of further electrophilic aromatic substitution reactions, guiding the synthesis toward specific isomers. These transformations are fundamental in building up molecular complexity from a relatively simple, functionalized aromatic core.

Building Block for Heterocyclic Systems and Novel Molecular Scaffolds

One of the most significant applications of this compound and its analogs is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical and agrochemical products. The vicinal arrangement of the cyano and carboxylic acid functionalities provides a reactive scaffold for constructing fused and substituted ring systems.

Synthesis of Thiazoles: A prominent example is the use of a structurally similar analog, 3-cyano-4-isobutoxybenzoic acid, in the synthesis of Febuxostat, a medication used to treat gout. newdrugapprovals.org The synthesis involves the conversion of the benzoic acid derivative into a thioamide. This intermediate then undergoes a Hantzsch-type thiazole (B1198619) synthesis by reacting with an α-haloketone, such as ethyl 2-chloroacetoacetate, to form the thiazole ring. derpharmachemica.comepo.org The resulting product, a 2-(cyanophenyl)thiazole derivative, is then hydrolyzed to the final carboxylic acid. newdrugapprovals.orgderpharmachemica.com This pathway highlights how the cyanobenzoic acid backbone is directly incorporated to form a complex heterocyclic drug molecule.

| Step | Reactants | Product | Purpose |

| 1 | 3-Cyano-4-isobutoxybenzoic acid | 3-Cyano-4-isobutoxybenzothioamide | Formation of thioamide from carboxylic acid. |

| 2 | 3-Cyano-4-isobutoxybenzothioamide, Ethyl 2-chloro-3-oxobutanoate | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | Hantzsch thiazole synthesis to form the core heterocyclic ring. derpharmachemica.com |

| 3 | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | Febuxostat | Hydrolysis of the ester to the final active carboxylic acid. newdrugapprovals.orggoogle.com |

Synthesis of Oxadiazoles: this compound also serves as a precursor for creating cyanoaryloxadiazolyl-substituted nitrogen heterocycles. The general synthesis of 1,3,4-oxadiazoles often involves the cyclodehydration of diacylhydrazine precursors. nih.gov In this context, the carboxylic acid group of this compound can be converted to an acid hydrazide. This hydrazide can then react with another carboxylic acid or its derivative, followed by cyclization using a dehydrating agent like phosphorus oxychloride, to yield a 2,5-disubstituted 1,3,4-oxadiazole. nih.gov For example, a related compound, 3-cyano-4-ethoxybenzoic acid, is used to synthesize 2-ethoxy-5-(3-(1-hydroxy-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)benzonitrile, showcasing the assembly of a complex oxadiazole system. chemicalbook.com

Precursor for the Synthesis of Ligands for Catalysis

The functional groups present in this compound make it a potential precursor for the synthesis of specialized ligands for metal-catalyzed reactions. The carboxylic acid provides a classic coordination site (O-donor), while the nitrile group offers an additional nitrogen donor site. This combination can be exploited to create bidentate chelating ligands.

While direct catalytic applications of ligands derived specifically from this compound are not extensively documented, the use of similar benzoic acid derivatives is well-established. For example, 4-isopropylbenzoic acid (cuminic acid) has been used to synthesize triorganotin(IV) carboxylates. sigmaaldrich.comchemicalbook.com These organotin compounds have applications as catalysts, demonstrating that the carboxylate moiety of such structures readily coordinates to metal centers. mdpi.com The presence of the additional cyano group in this compound offers the potential for creating ligands with different electronic properties and coordination geometries, which could be useful in tuning the activity and selectivity of metal catalysts.

Utilization in Complex Natural Product Total Synthesis Schemes

Substituted benzoic acids and their derivatives are common structural motifs found in a wide variety of natural products. beilstein-journals.org These building blocks are often used in the early stages of a total synthesis to install a functionalized aromatic ring that is later elaborated into the final complex target. google.com

However, the specific use of this compound as a starting material or intermediate in the total synthesis of a particular natural product is not prominently featured in readily accessible scientific literature. The field of total synthesis is vast, and while this specific building block may have been used, its application is not as widely reported as more common starting materials. beilstein-journals.org The principles of retrosynthetic analysis suggest that a molecule with its specific functionalization pattern could be a logical precursor for natural products containing a 3,4-disubstituted benzoic acid core, but specific examples remain elusive in major databases.

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Propensities of the Carboxylic Acid and Nitrile Groups in Complex Systems

The carboxylic acid group in 3-Cyano-4-isopropylbenzoic acid is a strong hydrogen bond donor and acceptor, predisposing it to form robust supramolecular synthons. researchgate.netacs.orgacs.org The most common motif for carboxylic acids is the formation of centrosymmetric dimers through O-H···O hydrogen bonds. nih.gov However, the presence of other functional groups, such as the nitrile and the isopropyl groups, can lead to competition and the formation of alternative hydrogen bonding patterns.

The nitrile group, with its nitrogen atom, can act as a hydrogen bond acceptor. nih.gov Studies on related molecules have shown that in competitive environments, the hydrogen-bonding ability of the cyano nitrogen is influenced by the electronic nature of other substituents on the aromatic ring. nih.gov The presence of both a strong donor/acceptor (carboxylic acid) and a weaker acceptor (nitrile) within the same molecule allows for the formation of diverse and complex hydrogen-bonded networks. In systems containing both carboxylic acid and pyridine (B92270) moieties, the COOH···Narom supramolecular heterosynthon is highly persistent. acs.org

The interplay between the carboxylic acid and nitrile groups can be further influenced by steric factors imposed by the bulky isopropyl group. This can affect the planarity of the molecule and the accessibility of the functional groups for hydrogen bonding.

Table 1: Predicted Hydrogen Bonding Parameters for a Related Compound (4-Cyanobenzoic acid)

| Parameter | Value | Reference |

| Hydrogen Bond Donor Count | 1 | nist.gov |

| Hydrogen Bond Acceptor Count | 3 | nist.gov |

Note: Data for the closely related compound 4-Cyanobenzoic acid is presented here due to the lack of specific experimental data for this compound.

Co-crystallization and Polymorphism Studies for Material Science Applications

Co-crystallization:

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid materials without altering the chemical identity of the components. dergipark.org.tr The formation of co-crystals relies on the predictable recognition between different molecules through non-covalent interactions, particularly hydrogen bonds. researchgate.netresearchgate.netnih.gov In the case of this compound, the carboxylic acid group is a prime site for forming heterosynthons with complementary functional groups, such as those found in pyridine derivatives. acs.orgd-nb.info

The success of co-crystal formation can often be predicted using the pKa rule, which considers the difference in acidity between the co-formers. d-nb.info For carboxylic acids and pyridine derivatives, a ΔpKa (pKa[protonated base] – pKa[acid]) of less than 0 generally results in a co-crystal, while a value greater than 3 favors salt formation. d-nb.info

A study on the co-crystallization of p-aminobenzoic acid with isonicotinamide (B137802) and pyrazine (B50134) demonstrated the formation of 1:1 co-crystals where the primary interaction was the O-H···N hydrogen bond between the carboxylic acid and the heterocyclic nitrogen atom. dergipark.org.tr

Table 2: Co-crystal Formation Data for a Related System (p-Aminobenzoic Acid)

| Co-former | Stoichiometry (pABA:Co-former) | Melting Point of Co-crystal (°C) | Melting Point of pABA (°C) | Melting Point of Co-former (°C) |

| Isonicotinamide | 1:1 | 146 | 187-189 | 155-156 |

| Pyrazine | 1:1 | 168 | 187-189 | 52-53 |

Data adapted from a study on p-aminobenzoic acid co-crystals. dergipark.org.tr This information is presented to illustrate the principles of co-crystallization for aromatic carboxylic acids.

Polymorphism:

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in material science as different polymorphs can exhibit distinct physical and chemical properties. For substituted benzoic acids, polymorphism can arise from conformational flexibility and different patterns of intermolecular interactions. researchgate.net Studies on other benzoic acid derivatives have shown that even subtle changes in substitution can lead to different packing arrangements and, consequently, polymorphism.

Formation of Inclusion Complexes and Host-Guest Interactions

The aromatic nature and the presence of functional groups in this compound make it a potential "guest" molecule in host-guest chemistry. Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common "host" molecules capable of encapsulating guest molecules. nih.govatlantis-press.comnih.govnih.gov

The formation of an inclusion complex is driven by favorable interactions between the host and guest, often involving the hydrophobic effect where the nonpolar part of the guest molecule is encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386). nih.govnih.gov For aromatic carboxylic acids like benzoic acid and its derivatives, the aromatic ring can be included within the cyclodextrin cavity. nih.govpharm.or.jp

The stability of such inclusion complexes can be influenced by the size of the cyclodextrin cavity (α-CD, β-CD, or γ-CD) and the nature of the substituents on the benzoic acid. The isopropyl group of this compound would likely play a significant role in the binding and orientation within the host cavity.

Table 3: Stability Constants (K) for Inclusion Complexes of Benzoic Acid Derivatives with β-Cyclodextrin

| Guest Molecule | Stability Constant (K) / M⁻¹ |

| Benzoic acid | 321 |

| p-Anisic acid | Not specified |

| p-Toluic acid | Not specified |

| p-Chlorobenzoic acid | Not specified |

| p-Nitrobenzoic acid | Not specified |

Data for benzoic acid is from a study on esterified proteins nih.gov, while the other entries indicate that studies have been conducted without specifying the stability constants in the provided search results. pharm.or.jp This table illustrates the formation of inclusion complexes with related benzoic acid derivatives.

Self-Assembly into Supramolecular Architectures via Non-Covalent Interactions

The ability of this compound to self-assemble into well-defined supramolecular architectures is governed by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov The carboxylic acid dimer is a robust and common self-assembly motif. nih.gov However, the presence of other interacting groups can lead to the formation of more complex structures.

Advanced Physical Organic Chemistry Investigations

Kinetic and Mechanistic Studies of Chemical Reactions Involving 3-Cyano-4-isopropylbenzoic Acid

While specific kinetic studies for this compound are not extensively documented in publicly available literature, its reactivity can be understood by examining the mechanisms of its constituent functional groups: the nitrile, the carboxylic acid, and the substituted benzene (B151609) ring.

Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. chemistrysteps.com The mechanism in an acidic medium begins with the protonation of the nitrile nitrogen, making the carbon atom more electrophilic. A water molecule then acts as a nucleophile, attacking this carbon. youtube.com A series of proton transfers follows, leading to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding dicarboxylic acid (4-isopropylisophthalic acid) and ammonia (B1221849). chemistrysteps.comyoutube.com

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo various reactions, such as esterification and conversion to an acid chloride. The rates of these reactions are influenced by the electronic effects of the ring substituents. The electron-withdrawing cyano group would likely increase the electrophilicity of the carboxyl carbon, potentially accelerating nucleophilic acyl substitution reactions compared to unsubstituted benzoic acid.

Reactions Involving the Aromatic Ring: The aromatic ring of benzoic acid can react with radicals, such as the hydroxyl radical (•OH), which is relevant in atmospheric chemistry. rsc.org Studies on benzoic acid show that •OH radicals can add to the ring at the ortho, meta, and para positions or abstract a hydrogen atom. rsc.org For this compound, the positions of attack would be directed by the existing substituents. The reaction kinetics are often analyzed using methodologies like reaction progress kinetic analysis, which provides a comprehensive picture of complex catalytic reaction behavior from a minimal number of experiments. nih.gov

A general kinetic study on the reaction of benzoic acid with various radicals provided the following insights:

Initiation reactions with OH radicals are typically exothermic. rsc.org

The potential barriers for addition reactions of OH radicals are lower than for hydrogen abstraction reactions. rsc.org

In the gas phase, the products of addition and abstraction reactions can be further oxidized. rsc.org

Photochemical Reactivity and Photostability Assessment of Substituted Benzoic Acids

The photochemical behavior of aromatic compounds is characterized by a tendency to lose aromaticity in the excited state, leading to reactions like cycloadditions. acs.org The study of substituted benzoic acids is crucial due to their presence as environmental pollutants, with their degradation often investigated through advanced oxidation processes (AOPs) involving UV irradiation. benthamdirect.com

Photodegradation: The photochemical degradation of benzoic acid can be catalyzed by iron, proceeding via the formation of hydroxyl radicals that attack the aromatic ring to form various hydroxybenzoic acids. umk.pl The degradation rate is observed to increase with higher concentrations of Fe(III). umk.pl For substituted benzoic acids, the degradation kinetics depend on the nature of the substituent groups. benthamdirect.com

Photoinduced Reactions: Under UV or visible light, benzoic acids can undergo decarboxylative radical reactions in the presence of organic photoredox catalysts. acs.org This process involves single-electron transfer to generate aryl radicals via decarboxylation, which can then participate in further reactions. acs.org Other photochemical reactions include the Photo-Fries rearrangement, which involves the homolytic cleavage of C-O bonds in esters, and nitro-nitrite rearrangements for nitro-aromatic species. irispublishers.com

The photostability of this compound would be influenced by its substituents. The absorption of UV light can promote an electron to an excited state (n→π* or π→π* transitions), initiating photochemical reactions. irispublishers.com The presence of the cyano and isopropyl groups will affect the electron density of the aromatic ring and, consequently, its absorption spectrum and photochemical reactivity.

Table 1: Overview of Photochemical Reactions in Benzoic Acids

| Reaction Type | Description | Key Intermediates/Products | Reference |

|---|---|---|---|

| Iron-Catalyzed Photodegradation | Degradation under sunlight or UV light in the presence of Fe(III), which generates hydroxyl radicals. | 2-hydroxybenzoic acid, 3-hydroxybenzoic acid, 4-hydroxybenzoic acid, Fe(II) | umk.pl |

| Photocatalytic Degradation (AOPs) | Degradation using combinations of UV light and oxidants like H₂O₂ or catalysts like TiO₂/ZnO. Kinetics depend on substituents. | Various oxidation products | benthamdirect.com |

| Photoinduced Decarboxylation | Radical reactions initiated by photoredox catalysts, leading to the loss of CO₂. | Aryl radicals | acs.org |

| Photocycloaddition | Reaction of the excited-state aromatic ring with alkenes. | Cyclobutane derivatives | acs.org |

Electrochemical Properties and Redox Behavior of the Nitrile and Carboxylic Acid Functions

Redox of the Carboxylic Acid Group: The carboxylic acid group is generally difficult to reduce electrochemically. Its reduction typically requires strong chemical reducing agents. Oxidation of the carboxyl group (decarboxylation) can occur at high potentials, but it is also a challenging process.

Redox of the Nitrile Group: The nitrile group is electrochemically active and can be reduced. The reduction of aromatic nitriles typically proceeds via a single-electron transfer to form a radical anion, which can then be further reduced or dimerize. The reduction potential is sensitive to the electronic nature of other substituents on the aromatic ring. The electron-withdrawing carboxylic acid group would make the reduction of the nitrile group more favorable (occur at a less negative potential).

Acid-Base Equilibria and Substituent Effects on Acidity and Basicity

The acidity of a substituted benzoic acid is a classic example of how electronic effects transmitted through an aromatic system influence a functional group's properties. The position of the acid-base equilibrium is determined by any factor that stabilizes the carboxylate anion relative to the undissociated acid. openstax.org

Substituent Effects:

Electron-Withdrawing Groups (EWGs): Groups like the cyano (-CN) and nitro (-NO₂) group are deactivating and increase the acidity of benzoic acid. openstax.org They stabilize the negatively charged carboxylate anion through their inductive (-I) and resonance (-M) effects, delocalizing the negative charge and making the proton easier to remove. acs.orghcpgcollege.edu.in This shifts the equilibrium towards dissociation, resulting in a lower pKa value (stronger acid). openstax.org

Electron-Donating Groups (EDGs): Groups like alkyl (-R, e.g., isopropyl) and methoxy (B1213986) (-OCH₃) are activating and decrease the acidity of benzoic acid. openstax.orgpharmaguideline.com They destabilize the carboxylate anion by intensifying its negative charge, making the acid weaker (higher pKa). openstax.orgpharmaguideline.com

In this compound, the strong electron-withdrawing cyano group at the meta position will significantly increase acidity, primarily through its powerful inductive effect. The isopropyl group at the para position is a weak electron-donating group (by induction and hyperconjugation) and would slightly decrease acidity. However, the effect of the cyano group is dominant. Therefore, this compound is expected to be a considerably stronger acid than benzoic acid itself. Theoretical studies have shown that for electron-withdrawing substituents, the acidity increases in the trend of ortho < meta < para, while for electron-releasing substituents, the acidity decreases in the trend of ortho > meta > para. nih.gov

Table 2: Substituent Effects on the Acidity of Benzoic Acids

| Compound | Substituent and Position | Nature of Substituent | Expected Effect on Acidity | Reference |

|---|---|---|---|---|

| Benzoic Acid | -H (Reference) | Neutral | Baseline | openstax.org |

| p-Nitrobenzoic Acid | -NO₂ (para) | Strongly Electron-Withdrawing | Increases Acidity | openstax.orghcpgcollege.edu.in |

| m-Nitrobenzoic Acid | -NO₂ (meta) | Strongly Electron-Withdrawing | Increases Acidity | hcpgcollege.edu.in |

| p-Methoxybenzoic Acid | -OCH₃ (para) | Electron-Donating (Resonance) | Decreases Acidity | openstax.orghcpgcollege.edu.in |

| p-Toluic Acid (p-Methylbenzoic acid) | -CH₃ (para) | Weakly Electron-Donating | Slightly Decreases Acidity | units.it |